Bisacurone

CAS No.: 120681-81-4

Cat. No.: VC1915559

Molecular Formula: C15H24O3

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 120681-81-4 |

|---|---|

| Molecular Formula | C15H24O3 |

| Molecular Weight | 252.35 g/mol |

| IUPAC Name | (6S)-6-[(1R,4S,5S)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one |

| Standard InChI | InChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3/t11-,12+,14-,15-/m0/s1 |

| Standard InChI Key | QJOWFYQIUZMPRY-NEBZKDRISA-N |

| Isomeric SMILES | C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@@H]([C@@](C=C1)(C)O)O |

| SMILES | CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O |

| Canonical SMILES | CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O |

Introduction

Chemical Properties and Structure

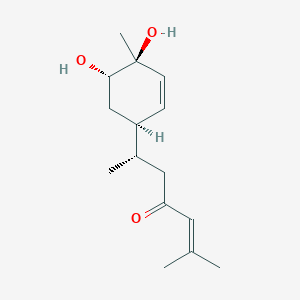

Bisacurone is a sesquiterpenoid with the molecular formula C15H24O3. Its chemical structure features a cyclohexene ring with hydroxyl groups and a heptenone side chain.

Physical and Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H24O3 |

| Molecular Weight | 252.35 g/mol |

| CAS Number | 120681-81-4 |

| IUPAC Name | (6S)-6-[(1R,4S,5S)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one |

| Taxonomy | Lipids and lipid-like molecules > Prenol lipids > Sesquiterpenoids |

| Topological Polar Surface Area | 57.50 Ų |

| H-Bond Acceptors | 3 |

| H-Bond Donors | 2 |

| Rotatable Bonds | 4 |

The compound exists as a powder and requires specific storage conditions for stability. For optimal preservation, bisacurone should be stored at -20°C as a powder for up to 3 years, or at -80°C in solvent for up to 2 years .

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of bisacurone provide insights into its pharmacokinetic profile and potential biological interactions.

| ADMET Property | Value | Probability |

|---|---|---|

| Human Intestinal Absorption | Positive | 99.40% |

| Blood Brain Barrier Penetration | Positive | 62.50% |

| Caco-2 Permeability | Negative | 59.06% |

| Human Oral Bioavailability | Negative | 58.57% |

| Subcellular Localization | Mitochondria | 82.69% |

| P-glycoprotein Inhibition | Negative | 97.54% |

| P-glycoprotein Substrate | Negative | 76.94% |

| CYP3A4 Substrate | Positive | 54.12% |

| CYP2C9 Substrate | Negative | 100.00% |

Biological Activities

Research has revealed multiple biological activities of bisacurone, making it a compound of interest for various therapeutic applications.

Anti-inflammatory Effects

Bisacurone exhibits significant anti-inflammatory properties through several mechanisms. It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is central to inflammatory responses. This inhibition reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Additionally, bisacurone decreases the adhesion of inflammatory monocytes to endothelial cells by down-regulating vascular cell adhesion molecule 1 (VCAM-1) expression. In studies with human umbilical vein endothelial cells (HUVECs), bisacurone dose-dependently inhibited TNF-α-mediated expression of VCAM-1 .

The compound also shows suppressive effects on reactive oxygen species (ROS) generation in response to TNF-α stimulation and blocks NF-κB p65 translocation into the nucleus and phosphorylation of inhibitory factor kappaBalpha (IκBα). Furthermore, it inhibits phosphorylation of Akt and protein kinase C (PKC), which are upstream regulators of VCAM-1 expression induced by TNF-α .

Effects on Lipid Metabolism

Bisacurone demonstrates promising effects on lipid metabolism, particularly in hepatic tissues. In HepG2 cells, bisacurone significantly inhibited fatty acid-induced intracellular lipid accumulation in a dose-dependent manner .

At a molecular level, bisacurone at 10 μM increased protein expression of peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase-1A (CPT-1A), accompanied by phosphorylation of AMP-activated protein kinase (AMPK). These changes promote lipolysis and inhibit lipogenesis in hepatic cells .

In vivo studies with ICR mice demonstrated that bisacurone decreased total lipids, triglyceride, and cholesterol contents in the liver . The compound increased phosphorylation of acetyl-CoA carboxylase alpha (ACCα) (2.75-fold at 1.0 μM and 2.90-fold at 10 μM), comparable to the effects of metformin (2.80-fold at 2 mM), indicating inhibition of lipogenesis .

Effects on Diabetic Nephropathy

In models of diabetic nephropathy, bisacurone has shown promising therapeutic potential. It reduces hyperglycemia, oxidative stress, inflammation, and apoptosis in diabetic conditions .

Treatment with bisacurone (50 and 100 μg/kg body weight) exhibited anti-hyperglycemic effects in diabetic rats, with the higher dose showing more significant reductions in blood glucose levels . This suggests potential applications in managing diabetes and its complications.

Antioxidant and Anti-metastatic Activities

Beyond its effects on inflammation and metabolism, bisacurone enhances the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 (Nrf2/HO-1) signaling pathway, which plays a crucial role in cellular defense against oxidative damage . This activation strengthens cellular defense mechanisms against oxidative stress and inflammation .

Bisacurone also demonstrates anti-metastatic potential. Studies have shown that it can inhibit the adhesion of cancer cells (including Hep-2, QLL-I, and SCC-15 human oral cancer cells) to endothelial cells, suggesting possible applications in cancer therapy . This effect appears to be mediated through the regulation of adhesion molecules expressed in response to inflammatory stimuli like TNF-α .

Cell Signaling Pathways

Bisacurone exerts its biological effects by modulating several key cellular signaling pathways.

NF-κB Pathway

The anti-inflammatory effects of bisacurone are largely attributed to its inhibition of the NF-κB signaling pathway. It reduces the phosphorylation of IκB kinase (IKK) α/β and the NF-κB p65 subunit, which are crucial steps for NF-κB activation. This inhibition leads to a decrease in the production of pro-inflammatory cytokines .

STAT3 Pathway

Bisacurone also influences the signal transducer and activator of transcription 3 (STAT3) pathway. Specifically, it reverses the phosphorylation of STAT3, which is involved in cytokine signaling and inflammatory responses .

AMPK Pathway

The compound activates the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating lipid metabolism. Activation of AMPK by bisacurone leads to increased expression of PPARα and CPT-1A, promoting lipolysis and inhibiting lipogenesis in hepatic cells .

Nrf2/HO-1 Pathway

In models of diabetic nephropathy, bisacurone activates the Nrf2/HO-1 signaling pathway. This activation enhances cellular defense mechanisms against oxidative stress and inflammation, contributing to its protective effects in diabetic conditions .

Research Findings and Experimental Evidence

In Vitro Studies

Several in vitro studies have demonstrated the biological activities of bisacurone:

In HepG2 cells, bisacurone at 10 μM significantly increased protein expression of PPARα and CPT-1A, promoting fatty acid oxidation and lipolysis . The compound also phosphorylated AMPK, a key regulator of energy metabolism .

Studies with human umbilical vein endothelial cells (HUVECs) showed that bisacurone dose-dependently inhibited TNF-α-mediated expression of VCAM-1, suppressed ROS generation, and blocked NF-κB p65 translocation into the nucleus .

In Vivo Studies

In ICR mice, bisacurone decreased hepatic lipid accumulation, reducing total lipids, triglycerides, and cholesterol contents in the liver . This suggests potential applications in treating fatty liver disease and related metabolic disorders.

In diabetic rat models, bisacurone treatment (50 and 100 μg/kg) exhibited anti-hyperglycemic effects, with the higher dose showing more significant reductions in blood glucose levels . The compound also attenuated diabetic nephropathy by ameliorating oxidative stress, inflammation, and apoptosis while enhancing Nrf2/HO-1 signaling .

Limitations and Future Directions

Despite the promising findings, several limitations exist in current bisacurone research:

Most studies have been conducted in cell lines or animal models, and clinical trials in humans are lacking. The safety profile, optimal dosage, and long-term effects of bisacurone in humans remain to be established.

Additionally, the bioavailability and pharmacokinetic properties of bisacurone need further characterization to develop effective delivery systems for therapeutic applications.

Future research should focus on:

-

Conducting clinical trials to evaluate the safety and efficacy of bisacurone in human subjects

-

Developing improved formulations to enhance the bioavailability of bisacurone

-

Investigating potential synergistic effects with other bioactive compounds

-

Exploring additional therapeutic applications based on its diverse biological activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume